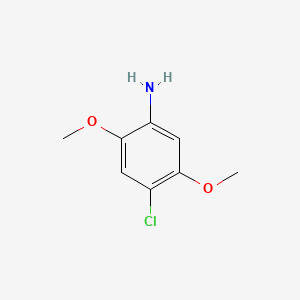

4-Chloro-2,5-dimethoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60154. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUFQYGSBVXPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040718 | |

| Record name | 2,5-Dimethoxy-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6358-64-1 | |

| Record name | 4-Chloro-2,5-dimethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-4-chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2,5-dimethoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-chloro-2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethoxy-4-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,5-dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHOXY-4-CHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T659IW8P4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chloro-2,5-dimethoxyaniline physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,5-dimethoxyaniline is a substituted aniline (B41778) that serves as a crucial intermediate in the synthesis of a variety of organic compounds, most notably in the production of dyes and pigments.[1][2] Its unique structural features, including the presence of chloro and methoxy (B1213986) groups on the aniline ring, also make it a compound of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities.

Chemical and Physical Properties

This compound is a crystalline solid that is off-white to brown in color.[3] A summary of its key physical and chemical properties is presented in the tables below.

Identification

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 6358-64-1[4] |

| Molecular Formula | C₈H₁₀ClNO₂[4] |

| Molecular Weight | 187.62 g/mol [4] |

| Canonical SMILES | COC1=CC(=C(C=C1N)OC)Cl[4] |

| InChI Key | YGUFQYGSBVXPMC-UHFFFAOYSA-N[4] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 118-122 °C | [5] |

| Boiling Point | 310.2 ± 37.0 °C (Predicted) | [3] |

| Appearance | Off-white to light brown solid | [5] |

| Solubility | Soluble in polar organic solvents like ethanol (B145695) and methanol.[1] Poorly soluble in water.[1] | [1] |

Spectral Data

| Spectroscopic Technique | Key Data |

| ¹H NMR | Spectral data available in various databases. |

| ¹³C NMR | Spectral data available in various databases. |

| Infrared (IR) | Characteristic peaks corresponding to N-H, C-H, C=C (aromatic), C-O, and C-Cl bonds. |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the structure. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379).[6]

Materials:

-

4-chloro-2,5-dimethoxynitrobenzene

-

Ethanol (or other suitable solvent)[7]

-

Supported nickel catalyst (e.g., Ni on TiO₂-Al₂O₃) or Platinum-on-carbon catalyst[6]

-

Hydrazine (B178648) hydrate[6] or Hydrogen gas[6]

-

Reaction vessel with stirring and temperature control

Procedure:

-

In a reaction vessel, dissolve 4-chloro-2,5-dimethoxy nitrobenzene (B124822) in ethanol.

-

Add the supported nickel catalyst to the solution.

-

While stirring, add hydrazine hydrate (B1144303) dropwise to the mixture at a controlled temperature (typically 70-90 °C).[6] Alternatively, for catalytic hydrogenation, introduce hydrogen gas under pressure in the presence of a platinum-on-carbon catalyst.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

The filtrate containing this compound can then be subjected to crystallization for purification.[6]

A visual representation of the synthesis workflow is provided below.

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol-water mixture)[7]

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent in an Erlenmeyer flask.[8]

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[8]

-

Collect the crystals by vacuum filtration using a Buchner funnel.[8]

-

Wash the crystals with a small amount of cold solvent.[8]

-

Dry the purified crystals in a vacuum oven.

Analytical Methods

Materials:

-

Purified this compound

-

Capillary tube

-

Melting point apparatus

Procedure:

-

Pack a small amount of the dry, purified compound into a capillary tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block slowly, at a rate of 1-2 °C per minute, near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire solid has melted. This range is the melting point.

TLC is a quick and effective method to assess the purity of the compound and monitor reaction progress.

Materials:

-

TLC plate (silica gel)

-

Developing chamber

-

Mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate)

-

Spotting capillary

-

UV lamp for visualization

Procedure:

-

Dissolve a small amount of the sample in a suitable solvent.

-

Using a spotting capillary, apply a small spot of the solution onto the baseline of the TLC plate.[9]

-

Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.[9]

-

Allow the solvent to ascend the plate until it is near the top.

-

Remove the plate from the chamber and mark the solvent front.

-

Visualize the spots under a UV lamp and calculate the Retention Factor (Rf) value.

An illustrative workflow for the analysis of this compound is presented below.

Caption: General analytical workflow for this compound.

Biological Activity and Applications

While primarily utilized as a chemical intermediate, this compound and related substituted anilines have been investigated for their biological activities.

Toxicity

Toxicological data is crucial for assessing the safety profile of a chemical. The following table summarizes the available acute toxicity data for this compound.

| Test Organism | Route | Metric | Value | Reference |

| Rat (female) | Oral | LD50 | 1260 mg/kg bw | [10][11] |

| Rat (male/female) | Dermal | LD50 | > 2000 mg/kg bw | [10][11] |

| Zebrafish (Danio rerio) | - | LC50 (96h) | 111 mg/L | [10][11] |

| Water flea (Daphnia magna) | - | EC50 (48h) | 6.47 mg/L | [10][11] |

| Algae (Desmodesmus subspicatus) | - | EC50 (72h) | 5.45 mg/L | [10][11] |

These data indicate that this compound is harmful if swallowed and is toxic to aquatic life.[10][11]

Enzyme Interactions and Drug Development

Substituted anilines are a common scaffold in medicinal chemistry and have been used to study enzyme interactions.[1] While specific signaling pathways directly modulated by this compound are not well-documented in publicly available literature, its structural motifs are present in molecules with known biological activities. For instance, some aniline derivatives exhibit antimicrobial properties.[12]

The potential for this compound to serve as a precursor for biologically active compounds is an area of active research.[1] Its derivatives could be screened for various therapeutic targets, including enzymes and receptors.

Applications in Azo Dye Synthesis

A primary application of this compound is in the synthesis of azo dyes.[1] The synthesis involves a diazotization reaction followed by a coupling reaction.

Diazotization Reaction:

-

This compound is treated with a cold, acidic solution of sodium nitrite (B80452) to form a diazonium salt.

Coupling Reaction: 2. The diazonium salt is then reacted with a coupling agent (e.g., a phenol (B47542) or another aromatic amine) to form the azo dye.

The general logical relationship for this process is depicted below.

Caption: Logical steps in the synthesis of an azo dye from this compound.

Safety and Handling

This compound is harmful if swallowed and may cause skin and eye irritation.[10][13] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Avoid creating dust.[13] Store in a tightly closed container in a cool, dry place.[11]

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. The experimental protocols provided in this guide offer a foundation for its synthesis, purification, and analysis in a laboratory setting. While its primary application lies in the dye industry, its structural similarity to other biologically active anilines suggests potential for further investigation in drug discovery and development. Researchers should proceed with appropriate safety precautions due to its toxicity. Future studies elucidating its specific interactions with biological targets and signaling pathways would be of significant interest to the scientific community.

References

- 1. This compound | 6358-64-1 | Benchchem [benchchem.com]

- 2. This compound | 6358-64-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. 2,5-Dimethoxy-4-chloroaniline | 6358-64-1 [chemicalbook.com]

- 4. This compound | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6358-64-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. iitg.ac.in [iitg.ac.in]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]

- 13. fishersci.com [fishersci.com]

In-Depth Technical Guide: 4-Chloro-2,5-dimethoxyaniline (CAS: 6358-64-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2,5-dimethoxyaniline (CDMA), a key chemical intermediate. This document collates critical data regarding its chemical and physical properties, established synthesis protocols, analytical methods, and safety information, tailored for professionals in research and development.

Chemical and Physical Properties

This compound, with the molecular formula C₈H₁₀ClNO₂, is an aromatic amine.[1] Its structure features a chloro group at the 4-position and two methoxy (B1213986) groups at the 2- and 5-positions of the aniline (B41778) ring.[1] This substitution pattern influences its chemical reactivity and physical characteristics.[2] The compound is primarily a solid, appearing as a pale brown, grey, or off-white crystalline powder.[3][4]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 187.62 g/mol | [5] |

| Melting Point | 118-122 °C | [3][6][7] |

| Flash Point | 163 °C | [6][7] |

| Autoignition Temperature | 395 °C | [8] |

| Solubility | Moderately soluble in ethanol, methanol (B129727), acetone. Poorly soluble in water. | [2] |

| pKa | 3.48 ± 0.10 (Predicted) | [6] |

| LogP | 1.93 (at 23°C, pH 5-6) | [6] |

| Vapor Pressure | 0.004 Pa at 20°C | [6] |

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through two main routes: the catalytic reduction of a nitroaromatic precursor or the direct chlorination of a dimethoxyaniline starting material.

Catalytic Reduction of 4-Chloro-2,5-dimethoxynitrobenzene (B1583379)

This is a common industrial method involving the reduction of the nitro group of 4-chloro-2,5-dimethoxynitrobenzene to an amine.[9][10] The reaction is typically carried out using hydrogen gas in the presence of a catalyst, such as platinum on carbon (Pt/C).[3][9]

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize this compound by reducing 4-chloro-2,5-dimethoxynitrobenzene.

Materials:

-

4-chloro-2,5-dimethoxynitrobenzene

-

Xylene (or another suitable aromatic solvent like Toluene)[9]

-

5% Platinum on carbon (Pt/C) catalyst, sulfited[9]

-

Morpholine[9]

-

Disodium (B8443419) hydrogenphosphate[9]

-

Water

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Stainless steel autoclave with stirring, heating, and cooling capabilities[9]

Procedure:

-

Charge a stainless steel autoclave with 239 g (1.1 mol) of 4-chloro-2,5-dimethoxynitrobenzene, 675 ml of xylene, 3 g of 50% water-wet 5% Pt/C (sulfited) catalyst, 1 g of morpholine, and a solution of 3 g of disodium hydrogenphosphate in 30 ml of water.[9]

-

Seal the autoclave and purge it with nitrogen gas before introducing hydrogen.

-

Pressurize the autoclave with hydrogen gas to approximately 10 to 20 atmospheres.[11]

-

Heat the reaction mixture to a temperature between 80°C and 110°C while stirring.[9]

-

Maintain the temperature and pressure until the uptake of hydrogen ceases, indicating the completion of the reduction.

-

Cool the autoclave to approximately 95°C and carefully release the excess hydrogen pressure.[9]

-

Purge the autoclave with nitrogen gas.

-

Filter the hot reaction mixture through a pressure filter to remove the catalyst. The catalyst can be recycled for subsequent batches.[9]

-

To the filtrate, add 500 ml of water and remove the xylene via steam distillation or distillation under a slight vacuum (maintaining a bottom temperature of 90-100°C).[9]

-

Cool the remaining aqueous mixture to 20-25°C with stirring. The product will precipitate as virtually colorless granules.[9]

-

Isolate the solid product by filtration and dry it. The resulting this compound is insensitive to air.[9]

Direct Chlorination of 2,5-Dimethoxyaniline (B66101)

This alternative route involves the direct electrophilic aromatic substitution of 2,5-dimethoxyaniline.[8] This method can avoid the nitration and reduction steps but requires careful control of reaction conditions to achieve selective mono-chlorination at the desired position.[8][12]

Experimental Protocol: Direct Chlorination

Objective: To synthesize this compound by direct chlorination of 2,5-dimethoxyaniline.

Materials:

-

2,5-dimethoxyaniline

-

Copper(II) chloride (CuCl₂)[12]

-

9N Hydrochloric acid (HCl)[12]

-

Oxygen (O₂)

-

Reaction flask with heating and gas inlet capabilities[12]

Procedure:

-

To a 25 ml reaction flask, add 10.17 g of 9N hydrochloric acid and 3.4 g (20 mmol) of copper(II) chloride.[12]

-

Add 1.53 g (10 mmol) of 2,5-dimethoxyaniline to the mixture.[12]

-

Heat the reaction mixture to 95°C.[12]

-

Bubble oxygen gas through the solution and maintain the reaction at 95°C for 8 hours.[12]

-

After the reaction is complete, cool the mixture to room temperature.[12]

-

Filter the mixture. The product is contained in the filter cake as a salt.

-

The filter cake is then treated with a base (alkalized) to neutralize the acid and liberate the free amine.

-

Filter the resulting suspension to isolate the crude this compound.[12]

-

The crude product can be further purified by recrystallization or reduced pressure distillation to achieve higher purity.[12]

Analytical Methods

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both the separation and identification of CDMA. The method provides retention time data for chromatographic identification and a mass spectrum for structural confirmation.

Table 2: GC-MS Spectral Data

| Feature | Data | Source(s) |

| Top m/z Peaks | 172, 187, 174 | [5] |

| NIST Library Number | 69662, 220937 | [5] |

General GC-MS Protocol

Objective: To identify and quantify this compound in a sample.

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (MSD).

-

Capillary Column: A 5% phenyl arylene phase column is suitable for analyzing active solutes like chlorinated anilines.[13]

Sample Preparation:

-

Dissolve a known quantity of the sample in a suitable solvent (e.g., methanol or methylene (B1212753) chloride).

-

For trace analysis in complex matrices (e.g., environmental samples), a liquid-liquid extraction may be necessary to isolate and concentrate the analyte.[14]

-

An internal standard (e.g., an isotopically labeled analog like 4-chloroaniline-d4) should be added for accurate quantification.[14]

Instrument Parameters (Typical):

-

Injection Mode: Split or Splitless, depending on concentration.

-

Inlet Temperature: 250°C

-

Oven Program: Start at a lower temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

-

MSD Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.[13]

-

Mass Range: 40-400 amu.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of the molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms.

Table 3: NMR Spectral Data

| Spectrum | Data Source |

| ¹H NMR | Aldrich Chemical Company, Inc. |

| ¹³C NMR | Aldrich Chemical Company, Inc. |

Note: Specific chemical shifts (ppm) and coupling constants (Hz) are dependent on the solvent and instrument used. Public databases like PubChem provide spectral data for reference.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions are expected for the N-H bonds of the amine, C-H bonds of the aromatic ring and methoxy groups, C=C bonds of the aromatic ring, C-O ether linkages, and the C-Cl bond.

Applications in Research and Development

This compound is a valuable intermediate primarily used in the synthesis of other complex organic molecules.[15]

-

Dye and Pigment Industry: It is a key precursor for producing a variety of yellow and red azo dyes and pigments.[10][11] The amine group can be readily diazotized and coupled with other aromatic compounds to create highly colored molecules.

-

Pharmaceutical and Agrochemical Synthesis: The compound serves as a building block in the synthesis of pharmaceuticals and agrochemicals.[16] Its derivatives have been investigated for potential antimicrobial activity.[8]

-

Precursor for Psychoactive Substances: It is a known precursor in the synthesis of the phenethylamine (B48288) compound 4-Chloro-2,5-dimethoxyphenethylamine (2C-C), a substance with psychoactive properties.[15]

Safety and Toxicology

Proper handling and safety precautions are essential when working with this compound. It is classified as harmful if swallowed.[7][17]

Table 4: Toxicological Data

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat (female) | Oral | 1260 mg/kg | [17] |

| LD50 | Rat (male/female) | Dermal | >2000 mg/kg | [17] |

| LC50 (96h) | Fish (Danio rerio) | - | 111 mg/L | [4][17] |

| EC50 (48h) | Daphnia magna | - | 6.47 mg/L | [4][17] |

| EC50 (72h) | Algae | - | 5.45 mg/L | [4][17] |

Handling and Storage:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid the formation of dust and aerosols.[17]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[17] It should be stored under an inert gas as it can be air sensitive.[18]

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor. Rinse mouth.[17]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[7]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[7]

This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the latest SDS before handling this chemical.

References

- 1. rsc.org [rsc.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | 6358-64-1 | Benchchem [benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 6358-64-1 | Benchchem [benchchem.com]

- 9. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 10. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]

- 11. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 12. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of 4-Chloro-2,5-Dimethoxyphenethylamine (2C-C) [designer-drug.com]

- 16. This compound | 6358-64-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 17. echemi.com [echemi.com]

- 18. shimadzu.com [shimadzu.com]

Spectroscopic Profile of 4-Chloro-2,5-dimethoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Chloro-2,5-dimethoxyaniline (CAS No: 6358-64-1), a key intermediate in the synthesis of various dyes and pigments. The document presents a summary of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, details the experimental protocols for acquiring these spectra, and visualizes relevant chemical and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from mass spectrometry, ¹³C NMR, and ¹H NMR analyses of this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₀ClNO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 187.62 g/mol | --INVALID-LINK--[1] |

| Monoisotopic Mass | 187.0400063 Da | --INVALID-LINK--[1] |

| GC-MS (Main Library) | ||

| Top Peak (m/z) | 172 | --INVALID-LINK--[1] |

| 2nd Highest Peak (m/z) | 187 | --INVALID-LINK--[1] |

| 3rd Highest Peak (m/z) | 174 | --INVALID-LINK--[1] |

| LC-MS ([M+H]⁺) | ||

| Precursor m/z | 188.0473 | --INVALID-LINK--[1] |

| Top 5 Peaks (m/z) | 188.0473, 173.0239, 153.0785, 152.0707, 138.055 | --INVALID-LINK--[1] |

Table 2: Nuclear Magnetic Resonance (NMR) Data

Note: Experimentally-derived and assigned chemical shift data from peer-reviewed sources were not available at the time of this guide's compilation. The following are predicted values or unassigned data from spectral databases.

| ¹³C NMR | ¹H NMR |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Data not available | Data not available |

Table 3: Infrared (IR) Spectroscopy Data

Note: A detailed list of specific absorption bands was not available in the searched literature. General expected absorptions are listed based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretching (amine) |

| 2830-2950 | C-H stretching (methoxy) |

| 1500-1600 | C=C stretching (aromatic ring) |

| 1200-1250 | C-O stretching (aryl ether) |

| 1000-1100 | C-N stretching |

| 700-850 | C-Cl stretching |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-quality NMR spectra are obtained through careful sample preparation and standardized instrument parameters.

1. Sample Preparation:

-

Analyte Preparation: 5-20 mg of this compound is accurately weighed for ¹H NMR, while a higher concentration of 20-50 mg may be required for ¹³C NMR.

-

Solvent Selection: The sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The solvent choice is critical to ensure complete dissolution and to avoid spectral overlap with analyte signals.

-

Homogenization: The solution is gently vortexed or sonicated to ensure it is homogeneous.

-

Transfer: The final solution is carefully transferred to a 5 mm NMR tube using a pipette, avoiding the introduction of air bubbles.

2. Data Acquisition:

-

Instrumentation: Spectra can be acquired on a standard NMR spectrometer, such as a Varian A-60 or a more modern Bruker Avance series instrument.[1]

-

Referencing: The chemical shifts are typically referenced to an internal standard, Tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Procedure: The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The field is then shimmed to optimize homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

For solid samples like this compound, spectra are commonly obtained using KBr pellets or Attenuated Total Reflectance (ATR).

1. Sample Preparation (KBr Pellet Method):

-

Grinding: Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.

-

Mixing: The ground sample is thoroughly mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr).

-

Pellet Pressing: The mixture is placed into a pellet die, and a hydraulic press is used to apply pressure, forming a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

2. Data Acquisition:

-

Instrumentation: Data can be collected using an FTIR spectrometer such as a Bruker IFS 85.[1]

-

Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation (for GC-MS):

-

Dissolution: A dilute solution of the analyte is prepared in a volatile organic solvent, such as methanol (B129727) or ethyl acetate.

-

Injection: A small volume (typically 1 µL) of the solution is injected into the GC.

2. Data Acquisition (GC-MS):

-

Instrumentation: A standard GC-MS system is used.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., SP-2100). A typical oven program starts at a lower temperature (e.g., 70°C) and ramps up to a higher temperature (e.g., 280°C) to elute the compound.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI) and the mass-to-charge ratio of the resulting fragments is detected.

3. Data Acquisition (LC-MS):

-

Instrumentation: A Liquid Chromatograph coupled to a high-resolution mass spectrometer, such as a Thermo Q Exactive Orbitrap, is used.[1]

-

Liquid Chromatography: The sample is dissolved in a suitable mobile phase and separated on a reverse-phase column (e.g., Acquity BEH C18).[1]

-

Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode is a common technique for this type of analyte.[1]

Visualizations

The following diagrams illustrate the chemical synthesis and a general workflow for the spectroscopic analysis of this compound.

Caption: Synthesis of this compound via catalytic reduction.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Chloro-2,5-dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of 4-Chloro-2,5-dimethoxyaniline. Due to the limited availability of specific experimental spectral data in publicly accessible databases, this guide presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles and computational models. This information is intended to serve as a valuable reference for researchers and professionals engaged in the synthesis, characterization, and analysis of this compound and its analogs.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established chemical shift correlation tables and computational algorithms, providing a reliable estimate of the expected spectral features.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 6.95 | s | 1H |

| H-6 | 6.70 | s | 1H |

| -NH₂ | 4.10 | s (broad) | 2H |

| 2-OCH₃ | 3.85 | s | 3H |

| 5-OCH₃ | 3.80 | s | 3H |

Note: Predictions are based on a standard deuterated solvent such as CDCl₃. The chemical shift of the -NH₂ protons can be highly variable and is dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 138.0 |

| C-2 | 149.5 |

| C-3 | 100.5 |

| C-4 | 117.0 |

| C-5 | 143.0 |

| C-6 | 113.0 |

| 2-OCH₃ | 56.5 |

| 5-OCH₃ | 56.0 |

Note: These are broadband proton-decoupled ¹³C NMR predictions.

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a detailed methodology for the NMR analysis of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for similar aromatic compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

¹³C NMR Spectroscopy:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

Visualization of NMR Signal Assignments

The following diagrams, generated using the DOT language, illustrate the logical relationship between the molecular structure of this compound and its predicted NMR signals.

¹H NMR Signal Correlation Diagram

Caption: Correlation of proton environments to their predicted ¹H NMR signals.

¹³C NMR Signal Correlation Diagramdot

A Comprehensive Technical Guide to the Solubility of 4-Chloro-2,5-dimethoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 4-Chloro-2,5-dimethoxyaniline in various organic solvents. The information is compiled from scientific literature to assist researchers and professionals in drug development and other chemical synthesis applications. This document presents quantitative solubility data, detailed experimental protocols, and visualizations of relevant workflows.

Quantitative Solubility Data

The solubility of this compound is crucial for its application in synthesis and formulation.[1] Generally, it exhibits moderate solubility in polar organic solvents such as ethanol, methanol, and acetone, while being poorly soluble in water.[1] The solubility is also influenced by pH, with increased solubility in acidic conditions due to protonation.[1]

A key study by Rui-Ting Jiang and colleagues in 2019 provides extensive quantitative data on the solubility of this compound in several pure and binary solvent systems across a range of temperatures. The mole fraction solubility was determined using a dynamic method.

The following tables summarize the mole fraction solubility (x) of this compound at various temperatures (T/K) in different solvent systems.

Table 1: Solubility of this compound in Methanol + Water Binary Solvents

| T/K | x (w(methanol) = 0.2) | x (w(methanol) = 0.4) | x (w(methanol) = 0.6) | x (w(methanol) = 0.8) |

| 277.15 | 0.00018 | 0.00078 | 0.00289 | 0.00934 |

| 282.15 | 0.00023 | 0.00099 | 0.00366 | 0.01169 |

| 287.15 | 0.00029 | 0.00125 | 0.00459 | 0.01452 |

| 292.15 | 0.00036 | 0.00157 | 0.00572 | 0.01793 |

| 297.15 | 0.00045 | 0.00196 | 0.00709 | 0.02205 |

| 302.15 | 0.00056 | 0.00244 | 0.00876 | 0.02704 |

| 307.15 | 0.00069 | 0.00302 | 0.01079 | 0.03308 |

| 312.15 | 0.00085 | 0.00373 | 0.01323 | 0.04038 |

| 317.15 | 0.00104 | 0.00458 | 0.01616 | 0.04919 |

| 322.15 | 0.00128 | 0.00561 | 0.01967 | 0.05981 |

| 327.15 | 0.00157 | 0.00686 | 0.02385 | 0.07258 |

| 332.15 | 0.00192 | 0.00836 | 0.02884 | 0.08794 |

| 337.15 | 0.00234 | 0.01018 | 0.03482 | 0.10642 |

Table 2: Solubility of this compound in Ethanol + Water Binary Solvents

| T/K | x (w(ethanol) = 0.2) | x (w(ethanol) = 0.4) | x (w(ethanol) = 0.6) | x (w(ethanol) = 0.8) |

| 277.15 | 0.00011 | 0.00045 | 0.00198 | 0.00998 |

| 282.15 | 0.00014 | 0.00059 | 0.00257 | 0.01278 |

| 287.15 | 0.00018 | 0.00076 | 0.00331 | 0.01621 |

| 292.15 | 0.00023 | 0.00098 | 0.00424 | 0.02041 |

| 297.15 | 0.00029 | 0.00125 | 0.00541 | 0.02559 |

| 302.15 | 0.00036 | 0.00159 | 0.00686 | 0.03198 |

| 307.15 | 0.00045 | 0.00201 | 0.00866 | 0.03989 |

| 312.15 | 0.00056 | 0.00253 | 0.01088 | 0.04968 |

| 317.15 | 0.00070 | 0.00317 | 0.01360 | 0.06179 |

| 322.15 | 0.00087 | 0.00396 | 0.01693 | 0.07675 |

| 327.15 | 0.00108 | 0.00494 | 0.02098 | 0.09523 |

| 332.15 | 0.00134 | 0.00615 | 0.02593 | 0.11799 |

| 337.15 | 0.00166 | 0.00764 | 0.03198 | 0.14601 |

| 340.15 | - | - | - | 0.16583 |

Note: w represents the mass fraction of the organic solvent in the solvent mixture.

Table 3: Solubility of this compound in Pure Organic Solvents

| T/K | 2-Methoxyethanol (x) | 2-Ethoxyethanol (x) | 1-Methoxy-2-propanol (x) | Diethylene Glycol (x) |

| 277.15 | 0.03715 | 0.02613 | 0.01987 | 0.00016 |

| 282.15 | 0.04543 | 0.03211 | 0.02468 | 0.00021 |

| 287.15 | 0.05531 | 0.03932 | 0.03051 | 0.00027 |

| 292.15 | 0.06711 | 0.04805 | 0.03759 | 0.00035 |

| 297.15 | 0.08121 | 0.05868 | 0.04619 | 0.00046 |

| 302.15 | 0.09809 | 0.07166 | 0.05665 | 0.00060 |

| 307.15 | 0.11835 | 0.08751 | 0.06935 | 0.00077 |

| 312.15 | 0.14267 | 0.10688 | 0.08479 | 0.00100 |

| 317.15 | 0.17185 | 0.13054 | 0.10356 | 0.00129 |

| 322.15 | 0.20686 | 0.15946 | 0.12635 | 0.00166 |

| 327.15 | 0.24894 | 0.19488 | 0.15396 | 0.00215 |

| 332.15 | 0.29968 | 0.23846 | 0.18744 | 0.00277 |

| 337.15 | 0.36098 | 0.29231 | 0.22808 | 0.00358 |

| 340.15 | 0.40352 | 0.32989 | 0.25581 | 0.00421 |

Experimental Protocols

The quantitative solubility data presented above were determined using a dynamic method, which involves laser monitoring of the solid-liquid equilibrium.

Dynamic Method for Solubility Measurement

The dynamic method is a widely used technique for determining the solubility of a compound in a solvent at various temperatures. A common setup involves a laser monitoring system to detect the dissolution of the solid phase.

Apparatus:

-

Jacketed glass vessel (dissolver)

-

Magnetic stirrer and stirring bar

-

Thermostatic water bath for temperature control

-

Precision thermometer

-

Laser generator

-

Photoelectric transformer and light intensity recorder

General Procedure:

-

Sample Preparation: A known mass of the solvent is placed into the jacketed glass vessel. The temperature of the system is controlled by circulating water from the thermostatic bath.

-

Equilibration: The solvent is stirred continuously to ensure uniform temperature.

-

Titration with Solute: A known mass of this compound is incrementally added to the solvent.

-

Laser Monitoring: A laser beam is passed through the solution, and the light intensity is measured by a photoelectric transformer.

-

Endpoint Detection: The dissolution of the solid solute causes a change in the light intensity. The point at which the light intensity remains constant after the addition of the solute indicates that the solution is saturated.

-

Data Recording: The temperature and the total mass of the added solute at the saturation point are recorded.

-

Temperature Variation: The temperature of the system is then changed to the next desired point, and steps 3-6 are repeated to determine the solubility at the new temperature.

Visualizations

Experimental Workflow for Dynamic Solubility Measurement

The following diagram illustrates the general workflow for determining the solubility of this compound using the dynamic method.

Caption: Workflow for dynamic solubility measurement.

Synthesis of this compound

This compound is an important intermediate in the synthesis of various dyes and pigments. The industrial synthesis process typically involves several key steps starting from hydroquinone.

Caption: Industrial synthesis of this compound.

References

4-Chloro-2,5-dimethoxyaniline structural formula and molecular weight

An In-Depth Technical Guide to 4-Chloro-2,5-dimethoxyaniline

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It covers the compound's structural and physical properties, detailed experimental protocols for its synthesis, and its primary applications.

Core Compound Information

This compound, with the CAS number 6358-64-1, is an aromatic amine.[1] Its structure features a benzene (B151609) ring substituted with a chloro group at the 4-position, methoxy (B1213986) groups at the 2- and 5-positions, and an amino group at the 1-position.[1] This compound typically appears as an off-white to yellow or pale brown to grey crystalline solid.[2][3][4] It is a versatile precursor in the synthesis of various organic molecules.[2][5]

Structural Formula

The chemical structure of this compound is characterized by the following molecular and structural formulas:

-

IUPAC Name: this compound[6]

-

SMILES: COC1=CC(=C(C=C1N)OC)Cl[6]

-

InChI: InChI=1S/C8H10ClNO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3[6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 187.62 g/mol [6] |

| Appearance | Off-white to yellow crystalline solid[2] |

| Melting Point | 116.0-122.0 °C[4] |

| Density | 1.286 g/cm³[2] |

| Boiling Point (est.) | 290.1±35.0 °C at 760 mmHg[3] |

| Flash Point (est.) | 129.3±25.9 °C[3] |

| Water Solubility | Poor[2] |

| Organic Solvent Solubility | Soluble in ethanol, methanol (B129727), and acetone[2] |

| XLogP3 | 1.8[3][6] |

| Hydrogen Bond Donor Count | 1[3][6] |

| Hydrogen Bond Acceptor Count | 3[3][6] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the reduction of 4-chloro-2,5-dimethoxynitrobenzene. Several methods have been developed for this conversion, with catalytic hydrogenation being a common industrial approach.

Catalytic Hydrogenation using a Modified Platinum-on-Carbon Catalyst

This method involves the catalytic reduction of the nitro precursor in the liquid phase under elevated temperature and pressure.

Experimental Protocol:

-

Reaction Setup: A stainless steel autoclave equipped with a stirrer, heating, and cooling capabilities is charged with 239 g (1.1 mol) of 4-chloro-2,5-dimethoxynitrobenzene, 675 ml of xylene, 3 g of a 5% sulfited platinum-on-carbon catalyst (50% water content), 1 g of morpholine, 3 g of disodium (B8443419) hydrogen phosphate, and 30 ml of water.[9]

-

Hydrogenation: The autoclave is sealed, and the air is replaced with hydrogen. The mixture is heated to a temperature of 80°C to 110°C, and the hydrogen pressure is maintained between 5 and 50 atmospheres.[9][10] The reaction is monitored until the uptake of hydrogen ceases.

-

Catalyst Removal: After the reaction is complete, the mixture is cooled, and the pressure is released. The catalyst is filtered off from the hot reaction mixture.[10] The recovered catalyst can be reused in subsequent batches.[10]

-

Product Isolation: The xylene is removed from the filtrate by steam distillation or under a vacuum.[10] The remaining aqueous solution is cooled to 20-25°C, causing the this compound to crystallize.[10]

-

Purification: The crystalline product is isolated by filtration and can be dried if necessary.[10] This process yields an almost colorless product.[10]

Synthesis via Catalytic Hydrogenation in Methanol

This alternative protocol utilizes a supported metal catalyst in a methanol solvent system.

Experimental Protocol:

-

Reaction Setup: A reduction kettle is charged with 4-chloro-2,5-dimethoxy nitrobenzene, methanol (in an 8.5:1 ratio by weight to the nitrobenzene), and a supported metal activated carbon catalyst (0.1-3% of the raw material weight).[11]

-

Hydrogenation: The mixture is stirred (approximately 200 rpm), and hydrogen gas is introduced. The reaction is initiated at 0.1 MPa and the pressure is maintained between 0.3 and 1.0 MPa.[11] The reaction temperature is controlled between 70-80°C using cooling water.[11] The pH of the reaction solution is maintained between 7 and 8 using a base such as sodium hydroxide.[11]

-

Product Separation: The reaction mixture overflows into a settler for solid-liquid separation.[11] The reducing solution containing the product is separated from the catalyst.[11]

-

Purification: The resulting solution of this compound can be further purified, with reported yields as high as 99.1%.[11]

Applications and Utility

This compound is a crucial intermediate in several industrial synthetic processes:

-

Dyes and Pigments: It serves as a valuable precursor for the production of various azo dyes and pigments.[1][10][12]

-

Pharmaceutical Synthesis: This compound and its derivatives are explored in drug development due to the biological activity often associated with anilines.[2][5]

-

Agrochemicals: It is also utilized in the synthesis of certain agrochemicals.[2][5]

-

Organic Synthesis: The presence of chloro, methoxy, and amino groups provides multiple reaction sites, making it a versatile building block for more complex molecules.[2]

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from its nitro precursor.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 6358-64-1 | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. echemi.com [echemi.com]

- 4. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 6358-64-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. This compound | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Benzenamine, 4-chloro-2,5-dimethoxy- [webbook.nist.gov]

- 9. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 10. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 11. 2,5-Dimethoxy-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 12. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]

The Pharmacological Potential of 4-Chloro-2,5-dimethoxyaniline Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,5-dimethoxyaniline, a substituted aniline (B41778), serves as a versatile scaffold in the synthesis of a variety of heterocyclic and non-heterocyclic compounds with significant biological activities. Its unique substitution pattern, featuring a chlorine atom and two methoxy (B1213986) groups on the aniline ring, provides a foundation for the development of novel therapeutic agents. This technical guide explores the synthesis, biological evaluation, and mechanisms of action of various derivatives of this compound, with a focus on their potential applications in oncology and infectious diseases. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents, primarily through the inhibition of key cellular processes such as tubulin polymerization and protein kinase activity.

Dihydropyridine (B1217469) Derivatives

One promising class of compounds derived from this compound is the dihydropyridines. These molecules have been investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Data on Anticancer Activity of Dihydropyridine Derivatives

| Derivative Class | Cell Line | IC50 (µM) | Mechanism of Action |

| Dihydropyridines | MCF-7 (Breast Cancer) | <10 | Tubulin Polymerization Inhibition |

Experimental Protocol: Synthesis of Dihydropyridine Derivatives

The synthesis of dihydropyridine derivatives from this compound typically follows the Hantzsch dihydropyridine synthesis.

-

Condensation: A mixture of this compound, an appropriate aldehyde, and a β-ketoester (e.g., ethyl acetoacetate) is refluxed in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Cyclization: The intermediate formed undergoes cyclization to yield the dihydropyridine ring.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired dihydropyridine derivative.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized dihydropyridine derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathway: Tubulin Polymerization Inhibition

An In-Depth Technical Guide on the Core Properties of 4-Chloro-2,5-dimethoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

4-Chloro-2,5-dimethoxyaniline, with the CAS number 6358-64-1, is an aromatic amine. Its chemical structure consists of an aniline (B41778) ring substituted with a chlorine atom at the 4-position and two methoxy (B1213986) groups at the 2- and 5-positions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClNO₂ | [1] |

| Molecular Weight | 187.62 g/mol | [1] |

| Appearance | White to gray to red powder/crystal | [2] |

| Melting Point | 118-120 °C | [2] |

| Oral LD50 (Rat, female) | 1260 mg/kg | [3] |

| Dermal LD50 (Rat, male/female) | >2000 mg/kg | [3] |

| Inhalation (Rat, male) | >2 mg/L air (nominal) | [3] |

| Water Solubility | 185 mg/L at 20 °C | [3] |

| Log P (octanol-water) | 1.93 at 23 °C | [3] |

Synthesis

The primary route for the synthesis of this compound is through the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379). Various methods have been described in patent literature, often focusing on optimizing yield and purity for its industrial application as a dye intermediate.

Experimental Protocol: Catalytic Hydrogenation

A common laboratory-scale synthesis involves the following steps:

-

Reaction Setup: 4-chloro-2,5-dimethoxynitrobenzene is dissolved in a suitable solvent, such as ethanol (B145695) or methanol, in a reaction vessel equipped with a stirrer and a port for gas introduction.

-

Catalyst Addition: A catalytic amount of a supported metal catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas, and the reaction is allowed to proceed under a hydrogen atmosphere, often at elevated temperature and pressure, until the reduction of the nitro group is complete.

-

Work-up: The catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent to obtain the final product of high purity.

Toxicological Profile

Acute toxicity data is available for this compound, indicating moderate oral toxicity and low dermal and inhalation toxicity.[3]

Quantitative Toxicological Data

| Parameter | Species | Route | Value | Classification | Reference |

| LD50 | Rat (female) | Oral | 1260 mg/kg | Harmful if swallowed | [3] |

| LD50 | Rat (male/female) | Dermal | >2000 mg/kg | Not classified | [3] |

| LC50 | Rat (male) | Inhalation | >2 mg/L air (nominal) | Not classified | [3] |

| EC50 | Daphnia magna | Aquatic | 6.47 mg/L (48h) | Toxic to aquatic life | [2] |

| EC50 | Desmodesmus subspicatus | Aquatic | 5.45 mg/L (72h) | Toxic to aquatic life | [2] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

The following is a generalized protocol based on OECD Guideline 425 for determining the acute oral LD50:

-

Animal Selection: Healthy, young adult female rats are used, as they are often more sensitive.

-

Housing and Acclimation: Animals are housed in standard conditions with access to food and water and are acclimated to the laboratory environment before the study.

-

Dosing: A single animal is dosed with the test substance (this compound) at a starting dose level selected from a series of fixed dose levels. The substance is typically administered via gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: Based on the outcome for the first animal, the next animal is dosed at a higher or lower dose level. If the first animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.

-

Data Analysis: The results are used to calculate the LD50 value and its confidence interval using a maximum likelihood method.

Potential Pharmacological Properties: A Contextual Analysis

Direct and quantitative pharmacological data for this compound, such as receptor binding affinities or enzyme inhibition constants, are not extensively reported in the scientific literature. However, the broader class of substituted anilines is known to exhibit a wide range of biological activities.[4][5]

Insights from Substituted Anilines

Aniline derivatives are scaffolds found in numerous approved drugs and investigational compounds. Their biological activities are diverse and include:

-

Anticancer Activity: Many kinase inhibitors used in oncology contain an aniline or anilino-quinazoline core structure.[6] These compounds can interfere with signaling pathways that are crucial for cancer cell growth and survival.[5]

-

Antimicrobial Activity: The aniline moiety is a key component of sulfa drugs, which are antibiotics that inhibit dihydropteroate (B1496061) synthase in bacteria. Other aniline derivatives have also been investigated for their antibacterial and antifungal properties.

-

Analgesic and Anti-inflammatory Effects: Some aniline derivatives have shown potential as analgesic and antioxidant agents in preclinical studies.[7]

The presence of the chloro and dimethoxy substituents on the aniline ring of this compound will significantly influence its physicochemical properties, such as lipophilicity and electronic distribution. These factors are critical determinants of a molecule's pharmacokinetic profile and its ability to interact with biological targets. Further research, including in vitro screening and in vivo studies, would be necessary to elucidate any specific pharmacological properties of this compound.

Important Distinction: this compound vs. 4-Chloro-2,5-dimethoxyamphetamine (DOC)

It is crucial to distinguish this compound from the structurally related but pharmacologically distinct compound, 4-Chloro-2,5-dimethoxyamphetamine (DOC). DOC is a well-known psychedelic substance that acts as a potent agonist at serotonin (B10506) 5-HT2A receptors. The addition of the alpha-methyl group to the ethylamine (B1201723) side chain in DOC confers this distinct pharmacological activity, which is not expected for the parent aniline compound. The potential for misidentification highlights the importance of precise chemical nomenclature in pharmacological research.

Potential Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways modulated by this compound have not been identified, the toxicity of aniline and its derivatives is generally linked to their metabolic activation, primarily in the liver.

Metabolism of anilines can lead to the formation of reactive metabolites that can cause cellular damage through various mechanisms, including oxidative stress and covalent binding to cellular macromolecules like proteins and DNA. This can lead to cytotoxicity and, in some cases, genotoxicity.

Conclusion and Future Directions

This compound is a well-characterized chemical intermediate with a defined synthetic route and a partially characterized toxicological profile. There is currently a lack of specific, quantitative pharmacological data for this compound in the public domain. However, the diverse biological activities of the broader class of substituted anilines suggest that this compound and its derivatives could be of interest for further investigation in drug discovery and development.

Future research should focus on:

-

Pharmacological Screening: A comprehensive screening of this compound against a panel of common biological targets (e.g., receptors, enzymes, ion channels) to identify any potential pharmacological activity.

-

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives to explore how modifications to the aniline scaffold affect biological activity.

-

In-depth Toxicological and Mechanistic Studies: Further investigation into the mechanisms of toxicity, including its metabolic fate and potential for genotoxicity.

By systematically exploring the biological properties of this and related compounds, new therapeutic leads may be identified.

References

- 1. This compound | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Lynchpin of Modern Synthesis: A Technical Guide to 4-Chloro-2,5-dimethoxyaniline

An In-depth Exploration of a Versatile Precursor for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,5-dimethoxyaniline (CDMA), a substituted aromatic amine, has emerged as a critical building block in the landscape of organic synthesis. Its unique structural features, including the presence of chloro and methoxy (B1213986) groups on the aniline (B41778) ring, impart specific reactivity and properties that make it an invaluable precursor in the synthesis of a diverse array of compounds.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and significant applications of CDMA, with a particular focus on its role in the production of azo dyes and as a key intermediate in the synthesis of targeted cancer therapeutics. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to serve as a practical resource for professionals in the field.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its application in synthesis. This section summarizes its key properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6358-64-1 | [2] |

| Molecular Formula | C₈H₁₀ClNO₂ | [2] |

| Molecular Weight | 187.62 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 118-120 °C | [3] |

| Solubility | Soluble in polar organic solvents such as ethanol (B145695) and methanol; sparingly soluble in water. | [3] |

| logP | 1.8 | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference |

| ¹H NMR | Spectra available, showing characteristic peaks for aromatic protons and methoxy groups. | [2] |

| ¹³C NMR | Spectra available, indicating the carbon skeleton of the molecule. | [2] |

| Mass Spectrometry (GC-MS) | m/z top peak: 172; m/z 2nd highest: 187; m/z 3rd highest: 174. | [2] |

| FTIR | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C-O, and C-Cl bonds. | [2] |

Synthesis of this compound

The most prevalent and industrially significant method for the synthesis of this compound is the catalytic reduction of its nitro precursor, 4-chloro-2,5-dimethoxynitrobenzene.

Experimental Protocol: Catalytic Reduction of 4-chloro-2,5-dimethoxynitrobenzene

This protocol is based on a patented industrial process, highlighting a robust and high-yield synthesis.[3]

Materials:

-

4-chloro-2,5-dimethoxynitrobenzene (1.1 mol, 239 g)

-

Xylene (technical grade, 675 ml)

-

5% Platinum on carbon (Pt/C), sulfited (3 g, as a 50% mixture with water)

-

Morpholine (1 g)

-

Disodium (B8443419) hydrogenphosphate (0.02 mol, 3 g)

-

Water (30 ml)

-

Hydrogen gas (H₂)

Equipment:

-

Stainless steel autoclave with magnetic stirrer, heating, and cooling capabilities

-

Pressure filter

-

Stirred flask for distillation and precipitation

Procedure:

-

Charge the autoclave with 4-chloro-2,5-dimethoxynitrobenzene, xylene, 5% Pt/C catalyst, morpholine, disodium hydrogenphosphate, and water.

-

Seal the autoclave and displace the air with nitrogen, then with hydrogen.

-

Heat the mixture to 85 °C with stirring and pressurize with hydrogen to 10 bar. The reduction reaction is exothermic and will cause the temperature to rise.

-

Maintain the reaction temperature at 95 °C by cooling. Keep the hydrogen pressure between 5 and 15 bar by supplying more hydrogen as it is consumed.

-

After hydrogen uptake ceases, continue stirring for an additional 30 minutes at 95-100 °C under a hydrogen pressure of 20 bar. The total reduction time is typically around 60 minutes.

-

Cool the autoclave and release the pressure.

-

Filter the hot reaction mixture (95 °C) under a nitrogen atmosphere through a pressure filter to remove the catalyst. The catalyst can be recycled.

-

Transfer the filtrate to a stirred flask and add 500 ml of water.

-

Remove the xylene by steam distillation or under a slight vacuum at a bottom temperature of 90-100 °C.

-

Cool the remaining aqueous mixture to 20-25 °C with stirring to precipitate the product as granules.

-

Filter the solid product and wash with water. The product can be dried if necessary.

Expected Yield: This process is reported to produce a nearly colorless product with high purity and yield.

Applications in Organic Synthesis

This compound is a versatile precursor for a variety of organic molecules, finding significant use in the synthesis of dyes and pharmaceuticals.

Azo Dye Synthesis

CDMA is an important intermediate in the production of azo dyes, which are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group). The synthesis involves a two-step process: diazotization of the primary amine followed by coupling with a suitable coupling component.

This protocol outlines the general steps for the diazotization of CDMA and subsequent coupling to form an azo dye. The specific coupling component will determine the final color and properties of the dye.

Materials:

-

This compound (CDMA)

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

A suitable coupling component (e.g., 2-naphthol, N,N-dimethylaniline)

-

Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) for pH adjustment

-

Ice

Procedure:

Part A: Diazotization

-

Dissolve a specific molar amount of CDMA in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold CDMA solution, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 15-30 minutes after the addition is complete to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Part B: Azo Coupling

-

Dissolve the chosen coupling component in a suitable solvent. For phenols like 2-naphthol, an aqueous alkaline solution (NaOH) is typically used. For aromatic amines like N,N-dimethylaniline, an acidic solution may be used.

-

Cool the solution of the coupling component to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling component with vigorous stirring.

-

A colored precipitate, the azo dye, should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

-

Isolate the solid azo dye by vacuum filtration, wash it thoroughly with cold water, and allow it to air dry.

Pharmaceutical Synthesis: Precursor to Bosutinib

A highly significant application of anilines with a similar substitution pattern to CDMA is in the synthesis of the tyrosine kinase inhibitor Bosutinib . Bosutinib is used in the treatment of chronic myeloid leukemia (CML).[4] The core of Bosutinib is a 4-anilinoquinoline-3-carbonitrile (B11863878) structure. This compound serves as the "anilino" portion of the molecule. The synthesis involves an Ullmann-type or a nucleophilic aromatic substitution reaction between CDMA and a suitably substituted 4-chloroquinoline (B167314) derivative.

References

Reactivity of the Amine Group in 4-Chloro-2,5-dimethoxyaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,5-dimethoxyaniline is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the dye and pharmaceutical industries. The reactivity of its primary amine group dictates its utility in these applications. This technical guide provides a comprehensive overview of the electronic and steric factors influencing the reactivity of the amine group, its basicity and nucleophilicity, and its participation in key chemical transformations. Detailed experimental protocols for representative reactions are also provided, along with visualizations of reaction pathways and experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 187.62 g/mol | --INVALID-LINK-- |

| Melting Point | 118-120 °C | --INVALID-LINK-- |

| Predicted pKa | 3.48 ± 0.10 | --INVALID-LINK-- |

| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, and acetone. | --INVALID-LINK-- |

| Appearance | Off-white to brown crystalline powder | --INVALID-LINK-- |

Electronic and Steric Effects on Amine Reactivity

The reactivity of the amine group in this compound is significantly influenced by the electronic and steric effects of the substituents on the aromatic ring.

The two methoxy (B1213986) groups (-OCH₃) at positions 2 and 5 are electron-donating groups (EDGs) due to their positive mesomeric (+M) effect, which involves the delocalization of lone pair electrons from the oxygen into the aromatic ring. This increases the electron density on the nitrogen atom of the amine group, thereby enhancing its basicity and nucleophilicity compared to unsubstituted aniline (B41778).

Conversely, the chloro group (-Cl) at position 4 is an electron-withdrawing group (EWG) primarily through its negative inductive (-I) effect, which withdraws electron density from the ring. While it has a weak +M effect, the inductive effect is generally stronger for halogens. This withdrawal of electron density tends to decrease the basicity of the amine group.

The net effect on the amine's reactivity is a balance of these opposing electronic influences. The presence of two strong electron-donating methoxy groups generally outweighs the effect of the single electron-withdrawing chloro group, making the amine group in this compound more reactive than that in 4-chloroaniline, but less reactive than in 2,5-dimethoxyaniline.

Sterically, the methoxy group at the ortho position (position 2) can hinder the approach of bulky electrophiles to the amine group, a phenomenon known as the ortho effect. This can influence the rates of certain reactions.

Caption: Influence of substituents on amine reactivity.

Key Reactions of the Amine Group

The amine group of this compound participates in a variety of important chemical reactions.

Diazotization